

# A Head-to-Head Comparison of Antiviral Potency: JT001 (VV116) vs. Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JT001     |           |
| Cat. No.:            | B12371749 | Get Quote |

In the ongoing effort to develop effective therapeutics against viral infections, particularly coronaviruses, two nucleotide analogue prodrugs, **JT001** (also known as VV116) and remdesivir, have emerged as critical players. Both drugs target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. This guide provides a detailed comparison of their antiviral potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.

#### **Executive Summary**

JT001 (VV116) is a deuterated derivative of remdesivir designed for improved oral bioavailability.[1][2] Both drugs are prodrugs that are metabolized intracellularly to their active triphosphate form, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to premature termination of transcription.[2][3] While both demonstrate potent antiviral activity, in vitro studies suggest that JT001 may have superior or comparable efficacy against a range of coronaviruses, including SARS-CoV-2.[1][4] Clinical trials have further established the non-inferiority of oral JT001 to other approved COVID-19 treatments, highlighting its potential as a convenient and effective therapeutic option.[5][6]

### **Data Presentation: In Vitro Antiviral Activity**

The following table summarizes the half-maximal effective concentration (EC50) values for **JT001** and remdesivir against various human and animal coronaviruses from a comparative study. Lower EC50 values indicate higher antiviral potency.



| Virus Strain         | Host Cell      | JT001 (VV116)<br>EC50 (μM) | Remdesivir EC50<br>(μM) |
|----------------------|----------------|----------------------------|-------------------------|
| Human Coronaviruses  |                |                            |                         |
| HCoV-NL63            | Caco-2         | 0.04                       | 0.05                    |
| HCoV-229E            | MRC-5          | 0.11                       | 0.13                    |
| HCoV-OC43            | НСТ-8          | 0.23                       | 0.28                    |
| Animal Coronaviruses |                |                            |                         |
| MHV                  | NCTC clone 929 | 0.15                       | 0.18                    |
| FIPV                 | CRFK           | 0.07                       | 0.09                    |
| FECV                 | CRFK           | 0.08                       | 0.10                    |
| CCoV                 | CRFK           | 0.06                       | 0.07                    |

Data sourced from a study by Li et al. (2023) published in a peer-reviewed scientific journal.[1] [4]

## **Mechanism of Action: Targeting Viral Replication**

Both **JT001** and remdesivir function as direct-acting antivirals.[7] Upon entering the host cell, these prodrugs are converted into their active triphosphate forms. This active metabolite mimics an adenosine triphosphate (ATP) nucleotide and is incorporated into the growing viral RNA strand by the viral RdRp.[3][8] The presence of this analogue in the RNA chain leads to delayed chain termination, effectively halting viral replication.[3][7]





Click to download full resolution via product page

Figure 1. Mechanism of action for JT001 and remdesivir.

#### **Experimental Protocols**

The following outlines the general methodology used in the in vitro studies to determine the antiviral potency of **JT001** and remdesivir.

#### **Cell and Virus Culture**



Host cell lines (e.g., Caco-2, MRC-5, HCT-8, NCTC clone 929, CRFK) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Coronaviruses were propagated in their respective permissive cell lines to generate viral stocks. Viral titers were determined using standard plaque assays or TCID50 assays.

#### **Antiviral Activity Assay (Dose-Response Study)**

- Host cells were seeded in 96-well plates and incubated until they reached a confluent monolayer.
- The culture medium was then removed, and the cells were washed with phosphate-buffered saline (PBS).
- Serial dilutions of JT001 and remdesivir were prepared in the culture medium.
- The cells were infected with the respective coronavirus at a specific multiplicity of infection (MOI).
- Immediately after infection, the diluted compounds were added to the cells.
- The plates were incubated for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
- After incubation, the antiviral effect was quantified by measuring the reduction in viralinduced cytopathic effect (CPE), plaque formation, or viral RNA levels via quantitative realtime PCR (qRT-PCR).
- The EC50 value, the concentration of the drug that inhibits 50% of the viral activity, was calculated from the dose-response curves.



Click to download full resolution via product page

**Figure 2.** Experimental workflow for the antiviral activity assay.



#### **Cytotoxicity Assay**

To ensure that the observed antiviral activity was not due to cellular toxicity, a parallel cytotoxicity assay was performed. Uninfected cells were treated with the same serial dilutions of the compounds. Cell viability was assessed using a standard method, such as the MTT or MTS assay, to determine the 50% cytotoxic concentration (CC50).

#### **Clinical Perspectives**

Clinical trials have provided valuable insights into the efficacy and safety of **JT001**. A phase 3 trial demonstrated that a 5-day course of oral **JT001** was non-inferior to nirmatrelvir–ritonavir in shortening the time to sustained clinical recovery in patients with COVID-19.[2] Another study showed that VV116 was associated with a faster resolution of symptoms compared to a placebo in vaccinated individuals with mild-to-moderate COVID-19.[9] These findings underscore the clinical potential of **JT001** as an orally available alternative to intravenously administered remdesivir.

#### Conclusion

Both **JT001** and remdesivir are potent inhibitors of coronaviruses, acting on the same viral target. The key advantage of **JT001** lies in its oral bioavailability, which offers a more convenient route of administration compared to the intravenous infusion required for remdesivir.[1] In vitro data consistently show that **JT001** has comparable, and in some cases superior, antiviral potency to remdesivir against a broad range of coronaviruses.[1][4] The positive results from clinical trials further support the development of **JT001** as a valuable therapeutic agent in the fight against current and future coronavirus outbreaks.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]



- 2. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. jwatch.org [jwatch.org]
- 6. VV116 as a potential treatment for COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Antiviral Potency: JT001 (VV116) vs. Remdesivir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371749#comparing-the-antiviral-potency-of-jt001-and-remdesivir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com